Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 900019-38-7
VCID: VC7383659
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62
* For research use only. Not for human or veterinary use.
![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate - 900019-38-7](/images/structure/VC7383659.png)
Description |
Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound with significant applications in pharmaceutical research. Its molecular formula is C₉H₇ClN₂O₂, and it has a molecular weight of approximately 210.62 g/mol. This compound is characterized by the presence of a chloro group on the imidazo ring, which contributes to its unique chemical properties. Biological Activities and ApplicationsMethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate exhibits significant biological activity, making it a valuable compound in medicinal chemistry. Preliminary studies suggest potential applications in drug development due to its pharmacological properties. Pharmaceutical Research
Synthesis and Chemical ReactionsThe synthesis of similar imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions, including condensation and cyclization processes. While specific synthesis methods for methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate are not widely detailed, related compounds are synthesized through reactions involving chlorinated pyridines and imidazole precursors. Related Synthesis Methods
Comparison with Similar CompoundsMethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate can be compared with other compounds in the imidazo[1,2-a]pyridine class, highlighting differences in substituents and biological activities.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 900019-38-7 | ||||||||||||
Product Name | Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | ||||||||||||
Molecular Formula | C9H7ClN2O2 | ||||||||||||
Molecular Weight | 210.62 | ||||||||||||
IUPAC Name | methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 | ||||||||||||
Standard InChIKey | UFRZEIOOOFHTPS-UHFFFAOYSA-N | ||||||||||||
SMILES | COC(=O)C1=CN=C2N1C=C(C=C2)Cl | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 16413638 | ||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume